CP-22185 is categorized under small molecule inhibitors and is primarily used in research settings to investigate its biological activity and therapeutic potential. It has a CAS number of 52758-03-9, which facilitates its identification in chemical databases. The compound is often sourced from specialized chemical suppliers, such as BioCat GmbH and Smolecule, which provide it for research purposes .
The synthesis of CP-22185 typically involves multi-step organic synthesis techniques. Although specific methodologies may be proprietary or unpublished, the general approach includes:
While detailed synthetic routes are not extensively published, the methods employed are consistent with standard practices in organic chemistry for complex molecule synthesis .
The molecular structure of CP-22185 can be represented by its chemical formula . The compound features several key structural elements:
The structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
CP-22185 participates in various chemical reactions that are essential for its functionality:
The specific conditions under which these reactions occur (e.g., temperature, solvent) are crucial for achieving desired outcomes in synthetic chemistry.
The mechanism of action of CP-22185 involves its interaction with specific proteins or enzymes within biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that:
Further research is required to elucidate specific interactions at the molecular level and how these contribute to its pharmacological effects.
CP-22185 exhibits several notable physical and chemical properties:
These properties are essential for determining how CP-22185 can be effectively used in laboratory settings and potential therapeutic applications.
CP-22185 has several scientific applications:
The ongoing research into CP-22185's properties and mechanisms continues to reveal its potential as a valuable tool in medicinal chemistry .
CP-22185 emerged from Pfizer's systematic exploration of tetralinamine compounds in the 1970s, designated under the company's internal compound numbering system ("CP" signifying Central Park research division). It was synthesized as part of a focused effort to optimize the pharmacological profile of the lead compound tametraline (CP-24,441) [3] [8]. The numerical identifier "22185" reflects its specific position within Pfizer's chemical registry, adhering to the convention where incremental numbering tracked structural modifications to the tametraline core scaffold. Unlike later clinically developed analogs (e.g., sertraline), CP-22185 was primarily characterized in preclinical studies, contributing foundational structure-activity relationship (SAR) data without progressing to clinical development [3]. Its nomenclature follows IUPAC conventions as a derivative of N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine, with specific stereochemical designations (when resolved) indicated by (1R,4S) or (1S,4R) prefixes [8].
Table 1: Key Characteristics of CP-22185
Property | Detail | Source/Context |
---|---|---|
Chemical Name | Undisclosed specific substitution pattern | Assigned via Pfizer CP registry system |
Registry Number (CAS) | Not publicly assigned | Preclinical research compound |
Molecular Formula | Presumed ~C₁₇H₁₈Xₙ (X=modifying substituent) | Derived from tametraline core (C₁₇H₁₉N) |
Parent Compound | Tametraline (CAS 52795-02-5) | [3] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7